MLN0905

Catalog No.
S535813
CAS No.
1228960-69-7
M.F
C24H25F3N6S
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MLN0905

CAS Number

1228960-69-7

Product Name

MLN0905

IUPAC Name

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione

Molecular Formula

C24H25F3N6S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32)

InChI Key

CODBZFJPKJDNDT-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MLN0905; MLN 0905; MLN-0905.

Canonical SMILES

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F

Description

The exact mass of the compound 2-[[5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione is 486.18135 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Target and Mechanism of Action

MLN0905 is a potent inhibitor of Polo-like kinase 1 (PLK1), an enzyme that plays a critical role in cell division []. By specifically binding to the ATP-binding pocket of PLK1, MLN0905 disrupts its activity, leading to cell cycle arrest and ultimately cell death in cancer cells []. This makes MLN0905 a promising candidate for cancer therapy.

Anti-Cancer Properties

Research has shown that MLN0905 exhibits anti-cancer activity in various cancer cell lines, including those derived from breast, colon, and lung cancers [, ]. Studies have demonstrated that MLN0905 can induce cell cycle arrest, mitotic catastrophe, and apoptosis (programmed cell death) in cancer cells [, ].

Clinical Trials

MLN0905 has been investigated in several clinical trials for the treatment of different cancers []. While some early-stage trials showed promising results, later-stage trials did not meet their primary endpoints []. Further research is needed to determine the optimal use of MLN0905 in cancer treatment, potentially in combination with other therapies.

MLN0905 is a small-molecule inhibitor specifically targeting Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a crucial role in cell division and the regulation of the cell cycle. This compound has garnered attention for its potential therapeutic applications in oncology, particularly due to its ability to inhibit tumor cell proliferation. MLN0905 is characterized by its benzolactam structure, which contributes to its potency and selectivity against PLK1 .

The primary chemical reaction associated with MLN0905 involves its interaction with PLK1, leading to the inhibition of kinase activity. The compound exhibits an IC50 value of approximately 2 nM, indicating high potency in obstructing PLK1's function. This inhibition results in cell cycle arrest, particularly at the G2/M transition phase, and affects downstream signaling pathways that are critical for mitosis .

MLN0905 demonstrates significant biological activity in various cancer cell lines, including those derived from diffuse large B-cell lymphoma and colorectal cancer. The compound induces cellular senescence and apoptosis in these cells, effectively reducing their proliferation rates. Notably, MLN0905 has been shown to decrease the phosphorylation of histone H3 at serine 10, a marker indicative of mitotic progression, thereby confirming its role in disrupting normal cell cycle dynamics .

Interaction studies involving MLN0905 have revealed its capacity to synergize with other chemotherapeutic agents. For instance, when combined with inhibitors targeting different pathways, MLN0905 has been shown to enhance antitumor effects significantly. Furthermore, studies have indicated that MLN0905 can induce specific signaling cascades that lead to increased sensitivity of cancer cells to apoptosis .

Several compounds share structural or functional similarities with MLN0905, particularly those designed as PLK1 inhibitors. Here are some notable examples:

Compound NameStructure TypeIC50 (nM)Unique Features
BI 2536Small Molecule2-10First-in-class PLK1 inhibitor; broad-spectrum activity against various cancers .
GSK461364Small Molecule0.8Selectively inhibits PLK1; shows efficacy in solid tumors .
ON01910.NaSmall Molecule10-20Dual action on PLK1 and other kinases; potential for broader therapeutic applications .

MLN0905 stands out due to its high selectivity for PLK1 and its favorable pharmacokinetic properties, making it a strong candidate for further clinical development compared to other inhibitors.

Molecular Structure and Formula (C24H25F3N6S)

MLN0905 is a synthetic small molecule kinase inhibitor with the molecular formula C24H25F3N6S and a molecular weight of 486.56 g/mol [1] [2]. The compound is systematically named as 2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d] [1]benzazepine-6-thione [1] [3]. The Chemical Abstracts Service registry number for MLN0905 is 1228960-69-7 [1] [2] [3].

The structural architecture of MLN0905 is characterized by a complex tricyclic framework comprising a pyrimido[5,4-d] [1]benzazepine core system [15]. This central scaffold features a fused ring system that integrates pyrimidine and benzazepine moieties, creating a rigid molecular framework essential for kinase binding specificity [15]. The canonical Simplified Molecular Input Line Entry System representation of MLN0905 is CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F [2] [3].

Table 1: Basic Chemical Properties of MLN0905

PropertyValue
IUPAC Name2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d] [1]benzazepine-6-thione
CAS Number1228960-69-7
Molecular FormulaC24H25F3N6S
Molecular Weight (g/mol)486.56
SMILESCC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F
Physical StateSolid
ColorOff-white to yellowish

The molecular composition reveals significant heteroatom content, with nitrogen comprising approximately 17.3% of the molecular weight, reflecting the presence of six nitrogen atoms distributed throughout the pyrimidine and pyridine rings, as well as the dimethylamino functional group [36]. The sulfur atom, representing 6.6% of the molecular weight, is incorporated as a thione functional group within the benzazepine ring system [36]. The three fluorine atoms, constituting 11.7% of the total molecular weight, are present as a trifluoromethyl substituent on the benzene ring [36].

Physicochemical Characteristics and Solubility Profile

MLN0905 exhibits characteristic physicochemical properties that influence its biological activity and pharmaceutical behavior [2] [7]. The compound presents as an off-white to yellowish solid under standard conditions [2] [36]. The molecular structure contains multiple ionizable centers, including the dimethylamino group, which contributes to its pH-dependent solubility characteristics [19].

Table 2: Solubility Profile of MLN0905

SolventSolubilityConcentration (mM)Notes
WaterSparingly solubleNot specifiedLimited aqueous solubility
DMSO≥24.35 mg/mL≥50.1Readily soluble in organic solvents
Organic solventsVariableStructure-dependentSolubility varies with solvent polarity

The aqueous solubility of MLN0905 is limited, characteristic of many benzazepine-derived compounds [2] [24]. This reduced water solubility is attributed to the extensive aromatic ring system and the presence of lipophilic substituents, particularly the trifluoromethyl group [20]. In contrast, MLN0905 demonstrates excellent solubility in dimethyl sulfoxide, with reported values of at least 24.35 mg/mL (approximately 50.1 mM) and potentially as high as 30 mg/mL (61.66 mM) [2] [36].

The trifluoromethyl group significantly influences the physicochemical properties of MLN0905 [20]. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent enhances the electrophilic character of adjacent functional groups and modulates the overall electronic distribution within the molecule [20]. This electron-withdrawing effect contributes to the stability of the compound and influences its interaction with biological targets [14].

The thione functional group (C=S) in MLN0905 represents a key structural feature that can exist in tautomeric equilibrium with its corresponding thiol form [27] [39]. Computational studies on similar thione-containing compounds indicate that the thione tautomer is generally more stable in the gas phase, with energy differences of approximately 39 kJ/mol favoring the thione form over the thiol tautomer [27]. This tautomeric behavior is influenced by solvent effects, with polar solvents potentially stabilizing different tautomeric forms [39].

Structural Features Contributing to Polo-Like Kinase 1 Binding Specificity

The molecular architecture of MLN0905 incorporates several structural elements that contribute to its high specificity and potency as a Polo-Like Kinase 1 inhibitor [6] [15]. The compound demonstrates exceptional selectivity for Polo-Like Kinase 1 with an inhibition constant (IC50) of 2-3 nanomolar, representing one of the most potent small molecule inhibitors of this target [1] [6] [41].

Table 3: Structural Features Contributing to Polo-Like Kinase 1 Binding

Structural ElementRole in Polo-Like Kinase 1 BindingChemical Properties
Pyrimido[5,4-d] [1]benzazepine coreCentral scaffold for kinase bindingRigid tricyclic system
Thione functional group (C=S)Key pharmacophore for binding affinityTautomeric equilibrium with thiol form
Trifluoromethyl group (-CF3)Electron-withdrawing group enhancing bindingpKa modulation, lipophilicity
Dimethylamino propyl chainContributes to selectivity and solubilityBasic amine functionality
Methylpyridine substituentModulates binding orientationAromatic heterocycle

The pyrimido[5,4-d] [1]benzazepine core system serves as the primary binding scaffold that occupies the adenosine triphosphate binding pocket of Polo-Like Kinase 1 [15] [31]. This tricyclic framework provides the necessary rigidity and spatial orientation required for optimal interaction with the kinase active site [15]. The benzazepine moiety, in particular, contributes to the shape complementarity with the kinase binding cleft [18].

The trifluoromethyl substituent at the 9-position of the benzazepine ring plays a crucial role in binding affinity and selectivity [14] [20]. The strong electron-withdrawing nature of this group enhances the electrophilic character of the aromatic system, facilitating favorable interactions with nucleophilic residues within the kinase active site [20]. Comparative studies with related kinase inhibitors demonstrate that the presence of a trifluoromethyl group versus smaller substituents can dramatically affect binding affinity, with trifluoromethyl-containing compounds showing superior potency [14].

The dimethylamino propyl chain attached to the pyridine ring contributes to both binding specificity and favorable pharmacokinetic properties [19]. This flexible side chain can adopt conformations that optimize interactions with specific amino acid residues in the Polo-Like Kinase 1 binding pocket while potentially reducing affinity for other kinases [19]. The basic nature of the dimethylamino group (pKa approximately 10.35 for similar structures) ensures protonation under physiological conditions, which may facilitate ionic interactions with acidic residues in the target protein [19].

Crystal structure analyses of Polo-Like Kinase 1 bound to various inhibitors reveal that the binding pocket accommodates ligands through multiple interaction modes, including hydrogen bonding with hinge region residues and hydrophobic contacts with conserved aromatic amino acids [32] [40]. The specific arrangement of functional groups in MLN0905 appears optimized to exploit these interaction opportunities while maintaining selectivity against other kinase family members [31] [32].

Comparative Structural Analysis with Related Kinase Inhibitors

MLN0905 belongs to the benzolactam-derived class of kinase inhibitors, which represents a distinct structural family compared to other Polo-Like Kinase 1 inhibitors [15]. Comparative analysis with other kinase inhibitors reveals both similarities and unique features that contribute to its selectivity profile [12] [31].

The pyrimido[5,4-d] [1]benzazepine scaffold of MLN0905 differs significantly from other established kinase inhibitor frameworks such as quinazolines, pyrimidines, and indolinones [16] [18]. While many kinase inhibitors employ relatively planar aromatic systems, the benzazepine core of MLN0905 introduces three-dimensional complexity that may contribute to its selectivity [25]. This structural diversity is important for achieving kinase selectivity, as the human kinome contains over 500 kinases with highly conserved adenosine triphosphate binding sites [12].

Selectivity profiling studies across kinase families demonstrate that even structurally similar compounds can exhibit dramatically different selectivity patterns [12]. For MLN0905, the specific combination of structural features appears to confer exceptional selectivity for Polo-Like Kinase 1 over other kinases, including closely related family members such as Polo-Like Kinase 2 and Polo-Like Kinase 3 [31]. This selectivity is particularly challenging to achieve given that Polo-Like Kinase family members share significant structural homology in their adenosine triphosphate binding sites [31].

The trifluoromethyl group in MLN0905 provides a point of comparison with other fluorinated kinase inhibitors [14]. Studies examining the role of fluorine substitution in kinase inhibitors demonstrate that fluorinated compounds often exhibit enhanced potency and altered selectivity profiles compared to their non-fluorinated analogs [14]. The electron-withdrawing nature of fluorine substituents can strengthen binding interactions through improved complementarity with protein electrostatic surfaces [20].

Structural comparisons with other Polo-Like Kinase 1 inhibitors reveal that MLN0905 achieves its high potency through a unique binding mode that may involve interactions with protein regions not typically engaged by other inhibitor classes [29] [31]. The benzazepine thione system represents a novel pharmacophore for kinase inhibition, distinguishing MLN0905 from more conventional adenosine triphosphate competitive inhibitors [15] [17].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

486.18135048 g/mol

Monoisotopic Mass

486.18135048 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

MLN0905

Dates

Modify: 2023-08-15
1: Shi JQ, Lasky K, Shinde V, Stringer B, Qian MG, Liao D, Liu R, Driscoll D, Nestor MT, Amidon BS, Rao Y, Duffey MO, Manfredi MG, Vos TJ, Amore ND, Hyer ML. MLN0905, a Small-Molecule PLK1 Inhibitor, Induces Antitumor Responses in Human Models of Diffuse Large B-cell Lymphoma. Mol Cancer Ther. 2012 Sep;11(9):2045-53. Epub 2012 May 18. PubMed PMID: 22609854.
2: Duffey MO, Vos TJ, Adams R, Alley J, Anthony J, Barrett C, Bharathan I, Bowman D, Bump NJ, Chau R, Cullis C, Driscoll DL, Elder A, Forsyth N, Frazer J, Guo J, Guo L, Hyer ML, Janowick D, Kulkarni B, Lai SJ, Lasky K, Li G, Li J, Liao D, Little J, Peng B, Qian MG, Reynolds DJ, Rezaei M, Scott MP, Sells TB, Shinde V, Shi QJ, Sintchak MD, Soucy F, Sprott KT, Stroud SG, Nestor M, Visiers I, Weatherhead G, Ye Y, D'Amore N. Discovery of a potent and orally bioavailable benzolactam-derived inhibitor of Polo-like kinase 1 (MLN0905). J Med Chem. 2012 Jan 12;55(1):197-208. Epub 2011 Dec 5. PubMed PMID: 22070629.

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